
2-(Benzyloxy)-3-methoxybenzaldehyde
Overview
Description
2-(Benzyloxy)-3-methoxybenzaldehyde is an aromatic aldehyde derivative with a benzyloxy group (-OCH₂C₆H₅) at the ortho position and a methoxy group (-OCH₃) at the meta position relative to the aldehyde functional group. Its molecular formula is C₁₅H₁₄O₃, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. The compound’s unique substitution pattern enhances its reactivity in nucleophilic addition and condensation reactions while influencing its solubility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-methoxybenzaldehyde typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and methoxy groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include bases or acids as catalysts.
Major Products Formed:
Oxidation: 2-(Benzyloxy)-3-methoxybenzoic acid.
Reduction: 2-(Benzyloxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Cytotoxic Effects on Leukemia Cells
Research has demonstrated that 2-(benzyloxy)-3-methoxybenzaldehyde exhibits notable cytotoxic effects against leukemia cell lines, particularly HL60 cells. The compound has been shown to induce apoptosis through the disruption of mitochondrial function, leading to cell cycle arrest at the G2/M phase. In studies, it was observed that this compound can significantly inhibit cell proliferation and induce DNA fragmentation in leukemic cells, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the activation of intrinsic apoptotic pathways. Specifically, it has been linked to the activation of caspases, which are crucial for the execution of apoptosis. In one study, compounds derived from the conjugation of benzylvanillin with benzimidazole structures showed enhanced DNA binding and improved anticancer activity compared to the parent compound alone .
Synthesis of Derivatives
Development of Novel Anticancer Agents
The synthesis of derivatives from this compound has led to the discovery of new compounds with improved biological activities. For instance, the conjugation of this compound with various heterocycles has resulted in derivatives that exhibit stronger anticancer properties than benzyl-o-vanillin itself. These derivatives have been evaluated for their effectiveness against different cancer cell lines, showcasing their potential as lead compounds in drug development .
Case Study: Benzimidazole Conjugates
A significant study focused on the synthesis of benzylvanillin-benzimidazole conjugates revealed that these compounds exhibited enhanced DNA binding affinity and cytotoxicity against U937 leukemic cells. The study highlighted that these conjugates could induce cell death through mechanisms involving caspase activation and DNA fragmentation, underscoring the utility of this compound as a scaffold for developing novel anticancer therapies .
Pharmacophore in Drug Discovery
Role as a Key Pharmacophore
Benzyl-o-vanillin serves as an important pharmacophore in drug discovery due to its structural characteristics that allow for interactions with biological targets. Its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its potential for binding to various biomolecules .
Antibacterial and Antifungal Activities
Beyond its anticancer properties, there is emerging evidence suggesting that this compound may also possess antibacterial and antifungal activities. Preliminary studies indicate that it could inhibit the growth of certain bacterial strains and fungi, making it a candidate for further exploration in antimicrobial drug development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-methoxybenzaldehyde is primarily related to its chemical structure. The aldehyde group can interact with various biological targets, potentially inhibiting enzymes or interacting with cellular components. The benzyloxy and methoxy groups may also contribute to its overall biological activity by affecting its solubility and ability to penetrate cell membranes.
Comparison with Similar Compounds
Positional Isomers
4-(Benzyloxy)-3-methoxybenzaldehyde
- Structure : Benzyloxy (para) and methoxy (meta) groups.
- Key Differences : The para-substituted benzyloxy group reduces steric hindrance compared to the ortho-substituted target compound. This positional variation increases solubility in polar solvents and alters reactivity in electrophilic substitution reactions .
- Applications : Used as an intermediate in the synthesis of natural products like Quebecol .
3-Methoxy-2-(methoxymethoxy)benzaldehyde
- Structure : Methoxymethoxy (-OCH₂OCH₃) at ortho and methoxy at meta positions.
- Key Differences : The methoxymethoxy group lacks the aromatic benzyl ring, reducing lipophilicity and altering metabolic stability. This compound is more reactive in hydrolysis reactions due to the labile methoxymethoxy group .
Alkoxy Group Variants
2-(Benzyloxy)-3-ethoxybenzaldehyde
- Structure : Ethoxy (-OC₂H₅) instead of methoxy at the meta position.
- Key Differences : The ethoxy group increases steric bulk and electron-donating capacity, slowing oxidation reactions but improving lipid solubility. This variant is preferred in synthesizing lipophilic drug candidates .
2-Methoxy-3-(methoxymethoxy)benzaldehyde
- Structure : Methoxy (meta) and methoxymethoxy (ortho) groups.
- Key Differences : Absence of the benzyl ring reduces molecular weight (C₁₀H₁₂O₄, 196.2 g/mol) and simplifies synthetic routes. However, it exhibits lower thermal stability .
Substituted Benzyl Derivatives
2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
- Structure : Dichlorinated benzyl group at ortho.
- Key Differences : The electron-withdrawing chlorine atoms enhance electrophilicity at the aldehyde group, making it more reactive in nucleophilic additions. This compound shows potent antifungal activity due to the halogen substituents .
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde
- Structure : Bromomethyl (-CH₂Br) on the benzyl ring.
- Key Differences : The bromine atom enables further functionalization via nucleophilic substitution (e.g., Suzuki coupling). Its crystal structure reveals π-π stacking interactions, influencing solid-state stability .
(Z)-2-(4’-(Benzyloxy)-3’-methoxybenzylidene)-4-hydroxybenzofuran-3(2H)-one
- Structure: Benzylidene-linked benzofuranone derivative.
- Key Differences: The extended conjugated system enhances UV absorption and tyrosinase inhibitory activity, making it relevant in melanogenesis suppression .
5-Chloro-2-hydroxy-3-methylbenzaldehyde
- Structure : Chloro and methyl substituents instead of benzyloxy/methoxy.
- Key Differences : Exhibits higher antimicrobial activity due to the chloro group but lower solubility in organic solvents .
Comparative Data Table
Key Findings and Implications
- Substituent Position : Ortho substitution in this compound introduces steric effects that slow reaction kinetics but improve regioselectivity in cross-coupling reactions compared to para isomers .
- Functional Groups : Ethoxy and methoxymethoxy variants modify electronic properties, impacting redox behavior and bioavailability .
- Biological Activity : Halogenated derivatives (e.g., chloro, bromo) enhance bioactivity, making them valuable in medicinal chemistry .
Biological Activity
2-(Benzyloxy)-3-methoxybenzaldehyde, commonly referred to as benzyl vanillin, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, particularly its anticancer potential, mechanisms of action, and pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.34 g/mol. The compound features a methoxy group and a benzyloxy group attached to a benzaldehyde moiety, which contributes to its reactivity and biological activity.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties , particularly against various leukemia cell lines:
- Cell Lines Tested : The compound has shown effectiveness against HL-60 leukemia cells, with studies indicating its ability to induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The anticancer activity is attributed to its influence on cell cycle progression, particularly at the G2/M phase, leading to mitochondrial dysfunction and subsequent apoptosis .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HL-60 | 25.4 | Induces apoptosis via mitochondrial disruption |
U937 | 20.0 | Cell cycle arrest at G2/M phase |
Pharmacological Implications
The compound's structural characteristics suggest potential interactions with various biological targets:
- Cytochrome P450 Inhibition : Studies indicate that this compound may inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), which are critical for drug metabolism. This inhibition could lead to significant drug-drug interactions, necessitating further investigation into its pharmacokinetics.
- DNA Binding Studies : Research indicates that this compound binds to DNA through the groove region, with binding constants suggesting strong interaction capabilities. This property is essential for its anticancer activity as it may interfere with DNA replication and transcription processes .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of benzyl vanillin and evaluated their anticancer activities against HL-60 cells. The results indicated that modifications to the benzyl vanillin structure enhanced cytotoxicity compared to the parent compound .
- Comparative Analysis : A comparative analysis of benzyl vanillin derivatives showed that certain modifications significantly increased their potency against leukemia cells. For instance, compounds fused with benzimidazole structures exhibited improved specificity and efficacy .
Q & A
Q. Basic: What synthetic methodologies are optimal for preparing 2-(Benzyloxy)-3-methoxybenzaldehyde in multi-step organic synthesis?
Answer:
The synthesis of this compound typically involves sequential functionalization of phenolic precursors. A validated approach includes:
- Halogenation and Methylation : Bromination of a methoxy-substituted phenol followed by benzyl protection of the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxidation : Conversion of a methylene intermediate to the aldehyde group via oxidation with reagents like pyridinium chlorochromate (PCC) or Swern oxidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the aldehyde, as residual byproducts (e.g., unreacted benzyl bromide) may co-elute .
Q. Advanced: How do structural modifications at the benzyloxy and methoxy positions influence DNA-binding affinities in barbituric acid derivatives?
Answer:
Structure-activity relationship (SAR) studies using molecular docking reveal:
- Positional Effects : Derivatives with 4-(benzyloxy)benzaldehyde exhibit stronger DNA interactions compared to 3-methoxy-substituted analogs due to enhanced π-π stacking with nucleobases .
- Steric Hindrance : The 3-methoxy group introduces steric constraints, reducing binding efficiency by ~30% in docking scores .
- Methodological Validation : Docking simulations (e.g., AutoDock Vina) should use relaxed DNA conformations and solvation models to account for dynamic binding modes .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 258.1102) and isotopic patterns .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) confirm functional groups .
Q. Advanced: How can discrepancies between theoretical and experimental spectral data be resolved for this compound?
Answer:
Discrepancies often arise from:
- Conformational Flexibility : Dynamic NMR or variable-temperature studies can identify rotamers affecting peak splitting .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELX refinement) provides unambiguous bond lengths and angles, resolving ambiguities in NOESY or COSY assignments .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR shifts and optimize geometries for comparison with experimental data .
Q. Advanced: What insights do crystallographic studies provide on the molecular conformation of brominated derivatives like 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde?
Answer:
X-ray crystallography reveals:
- Bond Distortions : The bromomethyl group induces torsional strain (C-O-C angle = 118.5°) in the benzyloxy moiety, altering reactivity .
- Packing Effects : Intermolecular halogen bonding (Br···O distances ~3.2 Å) influences crystal lattice stability .
- Methodological Note : Data collection at 298 K with SAINT-Plus and SHELXL97 refinement ensures accuracy (R factor < 0.054) .
Q. Basic: What safety protocols are critical for handling this compound in experimental workflows?
Answer:
- Storage : Store in airtight containers at 2–8°C to prevent aldehyde oxidation .
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure; aldehyde vapors may irritate mucous membranes .
- Spill Management : Neutralize with sodium bisulfite to convert residual aldehyde to non-volatile adducts .
Q. Advanced: How does isotopic labeling (e.g., deuterium) enhance metabolic pathway analysis of benzaldehyde derivatives?
Answer:
- Tracer Studies : Deuterated analogs (e.g., 3-Benzyloxybenzaldehyde-α-d1) enable tracking via LC-MS/MS, distinguishing endogenous metabolites from exogenous compounds .
- Kinetic Isotope Effects (KIE) : Deuterium at the aldehyde position slows hepatic metabolism, revealing rate-limiting steps in cytochrome P450-mediated oxidation .
- Synthetic Strategy : Labeling requires Pd/C-catalyzed hydrogenolysis in deuterated solvents (e.g., D₂O/THF-d8) to retain isotopic purity .
Q. Advanced: What computational tools are recommended for predicting the reactivity of this compound in nucleophilic addition reactions?
Answer:
- Fukui Indices : Calculate using Gaussian09 to identify electrophilic (aldehyde carbon) and nucleophilic (methoxy oxygen) sites .
- Transition State Modeling : QM/MM simulations (e.g., CP2K) model steric effects of the benzyloxy group on activation barriers .
- Solvent Effects : COSMO-RS predicts solvation energies in polar aprotic solvents (e.g., DMF vs. THF) to optimize reaction yields .
Properties
IUPAC Name |
3-methoxy-2-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBGOVZWCRLLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361452 | |
Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2011-06-5 | |
Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.